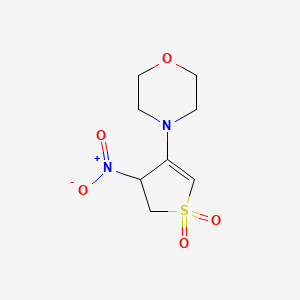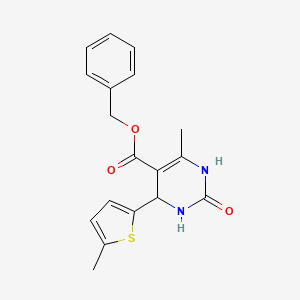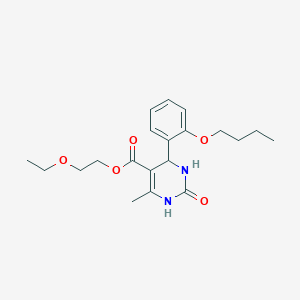![molecular formula C21H28N4O2 B5234631 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine](/img/structure/B5234631.png)
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as A-317567, and it has been used in various studies to investigate its potential applications in the field of medicine. A-317567 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammation.
作用機序
The mechanism of action of A-317567 involves its selective antagonism of the 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine receptor. 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine receptors are involved in pain perception, inflammation, and thermoregulation. By blocking these receptors, A-317567 can reduce pain perception and inflammation.
Biochemical and Physiological Effects
A-317567 has been shown to have significant biochemical and physiological effects. In animal studies, A-317567 has been shown to reduce pain perception and inflammation. It has also been shown to reduce hyperalgesia, which is an increased sensitivity to pain. Additionally, A-317567 has been shown to reduce itch and cough.
実験室実験の利点と制限
One of the main advantages of using A-317567 in lab experiments is its selectivity for the 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine receptor. This means that it can be used to investigate the role of this receptor in pain perception and inflammation without affecting other receptors. However, one of the limitations of using A-317567 is its low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the use of A-317567 in scientific research. One potential application is in the development of new pain medications. By understanding the mechanism of action of A-317567, researchers can develop new drugs that target the 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine receptor and provide pain relief. Additionally, A-317567 could be used to investigate the role of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine receptors in other physiological processes, such as thermoregulation and inflammation.
Conclusion
In conclusion, A-317567 is a chemical compound that has gained significant attention in scientific research. Its selective antagonism of the 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine receptor has made it a valuable tool for investigating the role of this receptor in pain perception and inflammation. A-317567 has significant potential for the development of new pain medications and for investigating the role of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine receptors in other physiological processes.
合成法
The synthesis of A-317567 involves several steps, starting with the reaction of 3-ethoxybenzaldehyde with 2-chloro-3-pyridinecarboxaldehyde to form 1-(2-chloro-3-pyridinyl)-3-ethoxybenzene. This intermediate is then reacted with piperazine and acetic anhydride to form 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine. The final product is then purified using column chromatography.
科学的研究の応用
A-317567 has been used in various scientific research studies to investigate its potential applications in the field of medicine. One of the most significant applications of A-317567 is in the treatment of pain. 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine receptors are involved in pain perception, and A-317567 has been shown to be a selective antagonist of these receptors. This means that it can block the pain signals transmitted by these receptors, leading to pain relief.
特性
IUPAC Name |
1-[4-[3-[[(3-ethoxyphenyl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-27-20-8-4-6-18(14-20)15-22-16-19-7-5-9-23-21(19)25-12-10-24(11-13-25)17(2)26/h4-9,14,22H,3,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOATYLFUUKASRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC2=C(N=CC=C2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234560.png)

![1-chloro-4-(2-chlorophenyl)-2-[(2-nitrophenyl)thio]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5234564.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B5234570.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride](/img/structure/B5234572.png)

![N-{4-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5234580.png)
![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5234618.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)


